molecular formula C12H14N2O2S B12067100 Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B12067100
M. Wt: 250.32 g/mol
InChI Key: GWZQZVKUVHAFKL-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the thiophene ring through a cross-coupling reaction. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: Its interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene and pyrazole rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 1-ethyl-5-thiophen-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-3-14-10(11-6-5-7-17-11)8-9(13-14)12(15)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

GWZQZVKUVHAFKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C2=CC=CS2

Origin of Product

United States

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